1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one
Overview
Description
1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one is a chemical compound with a complex structure that includes a chlorinated nitrophenyl group and a methylpyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-methyl-4-chlorophenol to introduce the nitro group, followed by a series of reactions to form the pyridinone ring. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorinated phenyl group can also participate in various binding interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methyl-4-nitroaniline
- 5-Chloro-4-nitro-o-toluidine
- Tert-butyl N-(5-chloro-2-methyl-4-nitrophenyl)carbamate
Uniqueness
1-(5-Chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methyl-4-nitrophenyl)-3-methylpyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-4-3-5-15(13(8)17)11-7-10(14)12(16(18)19)6-9(11)2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENXLUVXJUSDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC(=C(C=C2C)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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